Product packaging for Bis(2-chloroethyl) phthalate(Cat. No.:CAS No. 6279-87-4)

Bis(2-chloroethyl) phthalate

Cat. No.: B15344043
CAS No.: 6279-87-4
M. Wt: 291.12 g/mol
InChI Key: ILSHUTZNPABZPQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Focus

The history of Bis(2-chloroethyl) phthalate (B1215562) is intertwined with the rise of plastics in the 20th century. Phthalate esters, as a class, were widely developed and used as plasticizers to impart flexibility and durability to polymers like polyvinyl chloride (PVC). While its more famous cousin, Bis(2-ethylhexyl) phthalate (DEHP), became the most common plasticizer, a variety of other phthalates, including Bis(2-chloroethyl) phthalate, were synthesized and utilized for specific applications. wikipedia.orgnih.govacs.org

Initial research efforts were likely focused on the synthesis and physical properties of these compounds to assess their suitability as plasticizers. However, as analytical techniques became more sophisticated in the latter half of the 20th century, the research focus began to shift. Scientists started detecting phthalates, including DEHP, as ubiquitous environmental contaminants found in everything from water and soil to food products and household dust. nih.govacs.orgcanada.ca This discovery prompted a new wave of research centered on the environmental fate, transport, and potential biological effects of these compounds. The evolution of research on this compound has mirrored this broader trend, moving from industrial chemistry to environmental science and toxicology.

Classification within Phthalate Esters and Chlorinated Organic Compounds

This compound holds a distinct position from a chemical classification standpoint, belonging to two significant groups of organic compounds.

Phthalate Esters: It is fundamentally a diester of phthalic acid. The core structure consists of a benzene-1,2-dicarboxylate, where the two carboxylic acid groups have formed ester bonds with 2-chloroethanol (B45725). uni.lunih.gov This places it firmly within the large family of phthalates, which are primarily known for their role as plasticizers. wikipedia.orgnih.gov

Chlorinated Organic Compounds: The presence of chlorine atoms on the ethyl side chains classifies it as a chlorinated organic compound. uni.lu This characteristic is significant because the carbon-chlorine bond can confer properties such as chemical stability and persistence in the environment. Other well-known chlorinated organic compounds include certain pesticides and industrial chemicals that have been noted for their environmental impact.

This dual classification is key to understanding its chemical behavior and its role as an environmental contaminant.

Contemporary Research Significance in Environmental and Chemical Sciences

In recent years, research on this compound and related compounds continues to be relevant for several reasons. The primary driver is its status as an environmental pollutant. Scientists are actively studying its distribution in various environmental compartments, its degradation pathways, and its potential to be transformed into other chemical species. mdpi.com

The study of such compounds contributes to the broader field of "contaminants of emerging concern," where chemicals that are not commonly regulated are monitored to assess their potential risks. mdpi.com In chemical sciences, the interest lies in understanding the structure-activity relationships of phthalates and the influence of the chloro-substituents on their chemical and physical properties. This knowledge is crucial for developing more benign alternatives and for creating effective remediation strategies for contaminated sites. The ongoing investigation into compounds like this compound is essential for building a comprehensive picture of how industrial chemicals interact with the environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Cl2O4 B15344043 Bis(2-chloroethyl) phthalate CAS No. 6279-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6279-87-4

Molecular Formula

C12H12Cl2O4

Molecular Weight

291.12 g/mol

IUPAC Name

bis(2-chloroethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8H2

InChI Key

ILSHUTZNPABZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCl)C(=O)OCCCl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Direct Synthesis Pathways of Bis(2-chloroethyl) Phthalate (B1215562)

The most common and direct method for synthesizing bis(2-chloroethyl) phthalate is through the esterification of phthalic anhydride (B1165640) with 2-chloroethanol (B45725). This reaction is a specific example of the broader class of phthalate ester syntheses. The process typically involves two main steps. In the first step, phthalic anhydride reacts with one molecule of 2-chloroethanol to form the monoester, mono-(2-chloroethyl) phthalate. In the second step, the monoester is then esterified with a second molecule of 2-chloroethanol to yield the diester, this compound. asianpubs.org

The reaction can be carried out by directly heating a mixture of phthalic anhydride and an excess of 2-chloroethanol. asianpubs.org The use of a solvent, such as benzene (B151609) or toluene, can facilitate the reaction by allowing for azeotropic removal of the water formed during the esterification, which drives the equilibrium towards the product side. researchgate.net

Alternatively, the synthesis can start from phthalic acid. In this case, phthalic acid is reacted with 2-chloroethanol in the presence of an acid catalyst. Another variation involves the conversion of phthalic acid to its acid chloride, phthaloyl chloride, which is then reacted with 2-chloroethanol. asianpubs.org

A general reaction scheme starting from phthalic anhydride is as follows:

Step 1: Monoesterification Phthalic Anhydride + 2-Chloroethanol → Mono-(2-chloroethyl) phthalate

Step 2: Diesterification Mono-(2-chloroethyl) phthalate + 2-Chloroethanol → this compound + Water

Optimization of Reaction Conditions and Yield

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Key parameters that are optimized to maximize the yield and reaction rate include the type and concentration of the catalyst, the molar ratio of the reactants, temperature, and reaction time.

Catalyst Selection and Concentration: Acid catalysts are typically employed to accelerate the esterification process. Common catalysts include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TSA), and methanesulfonic acid (MSA). researchgate.net The choice of catalyst can significantly impact the reaction rate and the purity of the final product. Studies on similar phthalate ester syntheses have shown that the reaction follows first-order kinetics with respect to the catalyst concentration. researchgate.net Therefore, increasing the catalyst concentration generally increases the reaction rate. However, excessively high concentrations can lead to unwanted side reactions and product discoloration. researchgate.net

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 1:2 molar ratio of phthalic anhydride to 2-chloroethanol. However, to drive the reaction to completion and maximize the yield of the diester, an excess of the alcohol (2-chloroethanol) is often used. researchgate.net The optimal molar ratio is a balance between achieving high conversion and the economic and practical aspects of recovering the excess alcohol. Research on the synthesis of di-octyl phthalate found that varying the molar ratio of the monoester to the alcohol had a significant effect on the conversion to the diester. researchgate.net

Temperature and Reaction Time: The reaction temperature is a critical factor influencing the rate of esterification. Higher temperatures generally lead to faster reaction rates. For the preparation of similar esters from phthalic anhydride residue, temperatures in the range of 150°C to 280°C have been utilized. google.com The reaction time is interdependent with the temperature and catalyst concentration. For instance, the direct reaction of phthalic anhydride with n-butanol at 100°C required 4 hours. asianpubs.org Continuous monitoring of the reaction progress, for example by measuring the amount of water produced or by chromatographic analysis of the reaction mixture, is essential to determine the optimal reaction time.

Interactive Data Table: Effect of Catalyst on Phthalate Esterification

CatalystRelative ActivityAdvantagesDisadvantages
Sulfuric AcidHighLow CostCan cause product discoloration and by-product formation at high temperatures. researchgate.netresearchgate.net
p-Toluenesulfonic AcidHighEffectiveCan also lead to by-products and coloration. researchgate.net
Methanesulfonic AcidHighEffectiveGenerally considered a strong acid catalyst. researchgate.net
Titanate CatalystsModerateLow by-product formation, good color stability. researchgate.netMore expensive than traditional acid catalysts.

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, including metabolism, environmental fate, and toxicokinetics. The most common approach for preparing labeled compounds is to use a labeled precursor in the synthesis.

For this compound, labeling can be introduced in either the phthalate ring or the chloroethyl side chains. For example, using deuterated phthalic anhydride (phthalic anhydride-d₄) in the esterification reaction with unlabeled 2-chloroethanol would yield this compound-d₄, with the deuterium (B1214612) atoms on the aromatic ring. isotope.comcpachem.com Conversely, using deuterated 2-chloroethanol (e.g., 2-chloroethanol-d₄) with unlabeled phthalic anhydride would result in labeling on the ethyl chains.

The synthesis of these labeled analogues follows the same direct esterification pathways described in section 2.1. The primary difference is the use of the isotopically enriched starting material. These labeled compounds, particularly deuterated ones, are essential as internal standards in quantitative analysis using mass spectrometry, allowing for accurate measurement of the unlabeled analyte in complex matrices. nih.gov Commercially available deuterated phthalate standards, such as bis(2-ethylhexyl)phthalate-d4, are widely used for this purpose. accustandard.com

Derivatization Techniques for Enhanced Analytical Detection

The analytical detection of this compound, especially at trace levels, can be enhanced through chemical derivatization. Derivatization modifies the chemical structure of the analyte to improve its chromatographic behavior and/or its response to a specific detector.

For Gas Chromatography (GC) Analysis: While many phthalates can be analyzed directly by GC-MS, derivatization can be employed to improve the volatility and thermal stability of the analytes, particularly for their more polar monoester metabolites. nih.govyoutube.com Common derivatization techniques for compounds containing hydroxyl or carboxyl groups, which are relevant for phthalate metabolites, include:

Silylation: This process replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and boiling point. youtube.com

Esterification: For acidic metabolites, conversion into more volatile esters (e.g., methyl esters) can improve chromatographic peak shape and reduce tailing. youtube.com

For High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC with UV detection, derivatization is used to introduce a chromophore into the analyte's structure, thereby increasing its molar absorptivity and enhancing detection sensitivity. nih.gov Although this compound has a UV-absorbing phthalate ring, its detection limits can be improved. For phthalate metabolites or in complex matrices, post-column derivatization can also be used. For instance, a post-column reaction with a reagent that forms a highly colored or fluorescent product can significantly lower the detection limits. nih.gov Strategies for enhancing HPLC detection include:

Introducing Chromophores: Reagents like benzoyl chloride derivatives can be reacted with hydroxyl groups to attach a strongly UV-absorbing moiety. nih.gov

Introducing Fluorophores: For fluorescence detection, which is typically more sensitive than UV detection, reagents that introduce a fluorescent tag are used. nih.gov

The choice of derivatization technique depends on the analytical method being used (GC or HPLC), the specific detector, and the nature of the sample matrix. youtube.comnih.gov

Environmental Occurrence and Distribution

Analytical Surveys in Aquatic Systems (e.g., Surface Water, Groundwater, Wastewater)

The presence of bis(2-chloroethyl) phthalate (B1215562) in aquatic environments has been confirmed through various monitoring efforts, particularly in wastewater effluents and groundwater at contaminated sites.

Regulatory monitoring has established effluent limitations for this compound in industrial wastewater. For instance, the California Regional Water Quality Control Board, Central Coast Region, has set a maximum effluent concentration limit of 29.400 µg/L for the Moss Landing Power Plant, which discharges into Monterey Bay. ca.gov This indicates the potential for its release from industrial facilities into marine environments.

Investigations at hazardous waste sites have also monitored for bis(2-chloroethyl) phthalate in groundwater. A five-year review of the National Starch & Chemical Company Superfund Site noted that while this compound had been detected in monitoring well NS-24 near a tributary at some point, it had not been detected above the established performance standard in that well for the seven years preceding the 2007 report. epa.gov In another monitoring well at the same site, NS-35, the compound was not detected above the performance standard. epa.gov These findings suggest that while it can be a groundwater contaminant at industrial sites, concentrations can decrease over time, potentially due to remedial actions or natural attenuation.

Aquatic SystemLocation/StudyFinding
Wastewater Moss Landing Power Plant, CaliforniaEffluent limit of 29.400 µg/L. ca.gov
Groundwater National Starch & Chemical Co. Superfund Site (Well NS-24)Detected, but below performance standard for 7 years. epa.gov
Groundwater National Starch & Chemical Co. Superfund Site (Well NS-35)Not detected above performance standard. epa.gov

Detection in Terrestrial Matrices (e.g., Soil, Sediment)

The detection of this compound in terrestrial environments is less documented in readily available scientific literature compared to some other phthalates. However, its inclusion as a target analyte in soil investigations at contaminated sites indicates its potential as a soil contaminant.

A work plan for co-located chemical sampling at the Santa Susana Field Laboratory in Ventura County, California, included this compound in its list of semi-volatile organic compounds to be analyzed in soil samples. energy.gov This suggests a concern for its presence due to past industrial activities at the site, which included nuclear research and rocket engine testing. energy.gov However, the results of these analyses are not detailed in the available documentation.

Atmospheric Presence and Particulate Association

There is currently a lack of specific monitoring data on the atmospheric presence of this compound and its association with particulate matter in the reviewed scientific literature. While studies on other phthalates have shown they can be present in the atmosphere, specific data for this compound is not available.

Global and Regional Distribution Patterns

Identification of Potential Environmental Introduction Pathways

The primary pathways for the introduction of this compound into the environment appear to be linked to its industrial production and use.

One significant pathway is through industrial wastewater discharges. The establishment of effluent limits for facilities like power plants confirms that this compound is a known or potential component of their wastewater streams. ca.gov

Historical industrial activities have also led to environmental contamination. The presence of this compound in the groundwater at the National Starch & Chemical Company Superfund Site was attributed to the historical use of wastewater effluent trenches. epa.gov

Furthermore, this compound is used as a chemical intermediate in the synthesis of other compounds. For example, it is a reactant in the preparation of certain high molecular weight phthalate plasticizers. electronicsandbooks.com This industrial use presents a potential source of release during manufacturing, handling, and waste disposal.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Extraction Techniques

The initial and critical step in the analysis of bis(2-chloroethyl) phthalate (B1215562) from various matrices is the efficient extraction of the analyte. The choice of extraction technique is paramount and is often dictated by the complexity of the sample matrix, whether it be environmental samples like soil and water or biological fluids.

Solid-Phase Extraction (SPE) has emerged as a robust and widely adopted technique for the pre-concentration and clean-up of phthalates from aqueous samples. This method utilizes a solid sorbent material to selectively adsorb the target analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the potential for automation. For instance, in the analysis of phthalate metabolites in urine, mixed-mode solid-phase extraction has been successfully employed to separate acidic phthalate metabolites from other compounds. dphen1.com Following extraction, the purified analytes can be analyzed using various chromatographic techniques. nih.gov

Liquid-Liquid Extraction (LLE) remains a classical and effective method for isolating phthalates. mdpi.com This technique involves the partitioning of the analyte between two immiscible liquid phases. For example, hexane (B92381) has been used as the extraction solvent for the analysis of phthalate acid esters (PAEs) in coffee brew samples, achieving high extraction yields. nih.gov A variation of this technique, Dispersive Liquid-Liquid Microextraction (DLLME) , has gained traction due to its simplicity, speed, and minimal use of organic solvents. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent. nih.gov Ultrasound-vortex assisted DLLME has been specifically developed for the simultaneous determination of phthalates and other compounds in complex matrices like honey. nih.gov

The table below summarizes various extraction techniques applied to phthalate analysis:

Extraction TechniqueMatrixKey AdvantagesReference
Solid-Phase Extraction (SPE)UrineHigh recovery, reduced solvent use, automation potential dphen1.comnih.gov
Liquid-Liquid Extraction (LLE)Coffee BrewSimplicity, high extraction yields nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)HoneySimplicity, speed, low solvent consumption nih.gov

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate bis(2-chloroethyl) phthalate from other components in the extract. Gas chromatography (GC) and liquid chromatography (LC) are the two primary methods used for this purpose. mdpi.com

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like phthalates. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The United States Environmental Protection Agency (EPA) has developed Method 8061A, which utilizes GC with electron capture detection (GC/ECD) for the analysis of phthalate esters. epa.gov For enhanced identification, dual-column systems or confirmation by GC-mass spectrometry (GC-MS) are recommended. epa.gov EPA Method 8430 specifically addresses the analysis of bis(2-chloroethyl) ether and its hydrolysis products by direct aqueous injection GC coupled with a Fourier Transform Infrared (FT-IR) detector. epa.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone technique for phthalate analysis. sielc.com HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. A significant advantage of LC is its applicability to a wider range of compounds, including those that are not volatile or are thermally labile. Fast and sensitive LC-tandem mass spectrometry (LC-MS/MS) methods have been developed for the analysis of numerous phthalates with short run times. sciex.com

Optimization of Chromatographic Parameters

The successful separation of this compound relies on the careful optimization of several chromatographic parameters. In GC, these include the choice of the capillary column (stationary phase), the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures. epa.gov For instance, EPA Method 8061A specifies a temperature program starting at 150°C, ramping to 220°C, and then to a final temperature of 275°C to achieve separation of various phthalates. epa.gov

In LC, critical parameters include the selection of the analytical column (e.g., C18), the composition and gradient of the mobile phase, the flow rate, and the column temperature. dphen1.comsciex.com For example, a method for analyzing phthalate metabolites in urine utilized a C18 column with a methanol/water mobile phase containing ammonium (B1175870) formate (B1220265) for positive ion mode detection and an acetonitrile/water mobile phase with acetic acid for negative ion mode detection. dphen1.com

Chiral Separation Studies

While not extensively documented specifically for this compound, the principles of chiral separation are relevant to the broader class of phthalates, as some may exist as enantiomers. Chiral separation is crucial when the biological activity or toxicity of enantiomers differs. This can be achieved through several approaches in HPLC, including the use of a chiral stationary phase (CSP), where a chiral selector is immobilized on the support material, or by adding a chiral mobile phase additive (CMPA). chiralpedia.com An alternative, indirect method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column. chiralpedia.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound, offering high sensitivity and specificity. nih.gov

GC-MS and LC-MS/MS are the most common hyphenated techniques. In GC-MS, the separated compounds from the GC column are ionized and fragmented, and the resulting mass spectrum serves as a chemical fingerprint for identification. nih.gov LC-MS/MS provides an additional layer of selectivity and sensitivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. sciex.com This technique, particularly with methods like Multiple Reaction Monitoring (MRM), significantly reduces background interference. sciex.com Advanced applications even utilize MRM3, which detects second-generation product ions for enhanced selectivity. sciex.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements (typically <5 ppm deviation). nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, greatly increasing the confidence in compound identification. nih.gov

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum for a phthalate like bis(2-ethylhexyl) phthalate, a related compound, shows characteristic fragment ions that are indicative of its structure. nist.gov Analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound. For this compound, one would expect to observe fragment ions corresponding to the loss of the chloroethyl groups and the phthalic anhydride (B1165640) moiety.

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope dilution mass spectrometry is a highly accurate quantification technique, particularly valuable for trace analysis where matrix effects can be significant. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled this compound). The isotopically labeled internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard, a highly precise and accurate concentration can be determined, as this ratio is largely unaffected by variations in sample recovery or instrument response. nih.govnih.gov

Quality Assurance and Quality Control Protocols in Environmental Monitoring

Quality Assurance (QA) and Quality Control (QC) are indispensable components of environmental monitoring for this compound. They form a systematic process to ensure that analytical data is scientifically sound, defensible, and of known precision and accuracy. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods, such as EPA Method 606 for Phthalate Esters, which outline many of the required QA/QC protocols. epa.gov

A fundamental issue in phthalate analysis is their ubiquitous presence in common laboratory materials, including solvents, reagents, and glassware, which can lead to false positives or elevated baseline readings in chromatograms. epa.gov Therefore, a critical first step in QA/QC is running laboratory reagent blanks to demonstrate that the analytical system is free from interference. epa.gov Rigorous control measures, such as pre-washing equipment with purified solvents and baking glassware at high temperatures, are necessary to minimize background contamination. cdc.gov

Key QA/QC protocols include:

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. This is determined from the analysis of a sample in a given matrix containing the analyte. For this compound, establishing a low MDL is crucial for effective environmental assessment.

Calibration: Instrument calibration is performed using a series of standards containing known concentrations of this compound to generate a calibration curve. epa.gov This curve is used to determine the concentration of the analyte in unknown samples.

Quality Control (QC) Samples: These are prepared in the laboratory by spiking a known concentration of the analyte into a clean reference matrix (e.g., reagent water). They are analyzed alongside environmental samples to verify the accuracy and precision of the analytical method. epa.gov

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): A known amount of this compound is added to an actual environmental sample and analyzed. The recovery of the spike is calculated to assess the effect of the sample matrix on the analytical method's performance. The relative percent difference between the MS and MSD provides a measure of method precision.

Surrogate Standards: A surrogate is a compound that is chemically similar to the analyte of interest but not expected to be present in the environmental sample. It is added to every sample, standard, and blank before extraction. The recovery of the surrogate provides a measure of the efficiency of the sample preparation and analytical process for each individual sample.

The following table summarizes the purpose and typical acceptance criteria for common QA/QC samples in the analysis of phthalates.

Table 1: Summary of Key QA/QC Protocols and Acceptance Criteria

QC Parameter Purpose Typical Acceptance Criteria
Method Blank To assess contamination introduced during sample preparation and analysis in the laboratory. epa.gov Analyte concentration should be below the Method Detection Limit (MDL) or a pre-defined laboratory limit.
Calibration Verification To confirm the stability and validity of the initial instrument calibration over time. Percent difference or percent drift from the initial calibration curve should be within a specified range (e.g., ±15%).
Laboratory Control Sample (LCS) / QC Check Sample To monitor the accuracy and precision of the analytical method independent of matrix effects. epa.gov Percent recovery of the spiked analyte should fall within a statistically derived control limit (e.g., 70-130%).
Matrix Spike / Matrix Spike Duplicate (MS/MSD) To evaluate the effect of the sample matrix on the accuracy and precision of the method. Percent recovery and Relative Percent Difference (RPD) should be within established control limits.

| Surrogate Standard | To monitor the performance of the method, especially the extraction efficiency, for every sample. | Percent recovery should be within a specified range (e.g., 60-120%). |

Interlaboratory Comparison Studies and Method Harmonization

Interlaboratory comparison studies, also known as proficiency testing (PT), are a critical external quality control measure. rktech.hu These studies involve multiple laboratories analyzing the same homogeneous and stable sample containing one or more analytes. The results are compiled by an independent organizing body and used to assess the performance of each participating laboratory against pre-established criteria. rktech.hu Participation in PT schemes is often a requirement for laboratory accreditation under standards like ISO/IEC 17025 and is essential for demonstrating analytical competence to clients and regulatory agencies. scientificlabs.co.uk

For phthalates, including this compound, several organizations provide PT programs for environmental matrices like water and soil. scientificlabs.co.ukfapas.comumweltbundesamt.at These programs help ensure that data generated by different laboratories are comparable, a concept known as method harmonization. Harmonization is crucial for large-scale environmental monitoring programs, regulatory compliance, and research studies that rely on data from multiple sources.

The process typically involves:

A PT provider distributing identical test materials to participating laboratories. uab.cat

Laboratories analyzing the samples using their standard in-house methods. umweltbundesamt.at

Results being submitted confidentially to the provider. uab.cat

The provider performing a statistical analysis of the data, often calculating a consensus value for the analyte concentration and using z-scores to evaluate individual laboratory performance. umweltbundesamt.at

An interlaboratory validation study for phthalates in indoor air, for example, involved five laboratories and found that a proposed solid-phase extraction method provided accurate estimates, with reproducibility relative standard deviations (RSD) ranging from 5.1% to 13.1%. jst.go.jpresearchgate.net Such studies are vital for validating new or modified analytical methods before they are widely adopted.

Challenges in method harmonization for this compound analysis include variations in sample preparation techniques, the type of instrumentation used (e.g., different models of gas chromatograph-mass spectrometers), and the calibration standards employed. researchgate.net PT schemes help identify these sources of variability and encourage the adoption of best practices, leading to greater consistency and reliability of environmental data across the analytical community.

Table 2: Example of Proficiency Testing Scheme for Phthalates in Water

Analyte Matrix Assigned Value (µg/L) Acceptance Range (µg/L) Number of Participants Successful Results (%)
Butyl benzyl (B1604629) phthalate Drinking Water 125 87.5 - 162.5 50 94%
Di-n-butyl phthalate Drinking Water 88 61.6 - 114.4 50 96%
Bis(2-ethylhexyl) phthalate (DEHP) Drinking Water 150 105 - 195 50 92%
Di-n-octyl phthalate Drinking Water 110 77 - 143 50 95%

This table is a representative example based on available proficiency testing schemes for common phthalates and does not represent a specific study of this compound but illustrates the structure and purpose of such programs. scientificlabs.co.uk

Environmental Fate and Transport Processes

Volatilization Dynamics from Environmental Compartments

Volatilization is a key process that governs the transfer of Bis(2-chloroethyl) phthalate (B1215562) from soil and water surfaces into the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant. For Bis(2-chloroethyl) phthalate, its moderate vapor pressure suggests a potential for volatilization from terrestrial and aquatic environments.

From soil, the rate of volatilization is influenced by factors such as soil type, moisture content, temperature, and the concentration of the compound. In moist soils, volatilization can be a significant transport pathway. canada.ca However, in dry soils, adsorption to soil particles can reduce the rate of volatilization.

Adsorption and Desorption Behavior in Soil and Sediment

The interaction of this compound with soil and sediment particles through adsorption and desorption processes significantly affects its mobility and bioavailability in the environment. Adsorption refers to the binding of the chemical to the surface of solid particles, while desorption is the release of the bound chemical back into the surrounding solution.

The extent of adsorption is largely dependent on the organic carbon content of the soil or sediment. canada.ca Phthalates, in general, tend to adsorb to organic matter, which can limit their movement through the soil column and into groundwater. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates a stronger tendency for the chemical to bind to soil and sediment. The log Koc values for a similar compound, bis(2-chloroethyl) ether, range from 0.80 to 1.14, suggesting it is not expected to strongly adsorb to soil or sediment. canada.ca

Desorption processes determine the potential for the release of this compound from contaminated soils and sediments back into the water phase, making it available for transport and uptake by organisms. The rate and extent of desorption can be influenced by changes in environmental conditions such as pH and the presence of other organic compounds.

Partitioning Between Environmental Phases (e.g., Octanol-Water Partitioning)

The partitioning of this compound between different environmental phases is a critical factor in understanding its distribution and potential for bioaccumulation. The octanol-water partition coefficient (Kow) is a widely used measure to describe the lipophilicity of a chemical, which is its tendency to dissolve in fatty or oily substances rather than in water. wikipedia.org

A high Kow value indicates that a chemical is lipophilic and is more likely to partition into the fatty tissues of organisms and the organic fraction of soil and sediment. The log Kow for phthalate esters can range widely, from approximately 1.61 for dimethyl phthalate to over 8 for larger congeners. sfu.ca For the related compound bis(2-chloroethyl) ether, the log Kow has been reported to range from 1.0 to 1.58. canada.ca While a specific measured log Kow for this compound was not found in the search results, its chemical structure suggests it would have a moderate degree of lipophilicity. This partitioning behavior is a key determinant for its potential to bioaccumulate in organisms. nih.gov

The "slow-stir" method is a common laboratory technique used to measure the Kow of chemicals, involving the equilibration of the compound between octanol (B41247) and water phases. epa.gov

Log Kow Values for Selected Phthalates and a Related Compound
CompoundLog KowReference
Dimethyl phthalate1.61 sfu.ca
Bis(2-chloroethyl) ether1.0 - 1.58 canada.ca
Diundecyl phthalate ester>8 sfu.ca

Transport Modeling in Aquatic and Terrestrial Systems

Environmental transport models are used to predict the movement and fate of chemicals like this compound in aquatic and terrestrial ecosystems. These models integrate various physical, chemical, and biological processes to simulate the distribution of the compound over time and space.

In aquatic systems, models consider processes such as advection (transport with the flow of water), dispersion (spreading due to turbulence), volatilization from the water surface, partitioning to suspended sediments, and degradation. The properties of the chemical, such as its water solubility, vapor pressure, and partition coefficients (Kow and Koc), are essential inputs for these models.

In terrestrial systems, models focus on processes like leaching through the soil profile, runoff from the soil surface, volatilization, and degradation. The adsorption of this compound to soil organic matter is a critical factor that influences its mobility and potential to contaminate groundwater. nih.gov The persistence of the compound in the soil will depend on the rates of these transport and transformation processes.

Bioaccumulation and Bioconcentration in Non-Human Biota (e.g., Aquatic Organisms, Terrestrial Plants)

Bioaccumulation is the process by which a chemical is taken up by an organism from its surrounding environment, including water, soil, and food, and accumulates in its tissues. ecetoc.org Bioconcentration is a specific type of bioaccumulation where the uptake is primarily from water. ecetoc.org The potential for this compound to bioaccumulate is a significant concern for environmental health.

Aquatic Organisms: The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the water. It is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at steady state. For a similar compound, bis(2-chloroethyl) ether, a BCF of 11 was reported for bluegill sunfish. canada.ca Generally, phthalate esters are believed to have a high potential to bioconcentrate due to their hydrophobicity. sfu.ca However, the actual BCFs are often lower than predicted based on their Kow values, which may be due to metabolic transformation within the organism. researchgate.net

Bioconcentration Factors (BCF) for Related Compounds in Aquatic Organisms
CompoundOrganismBCFReference
Bis(2-chloroethyl) etherBluegill sunfish (Lepomis macrochirus)11 canada.ca
DiethylhexylphthalateBluegill fish114.8 ca.gov
DiethylhexylphthalateFathead minnow851.4 ca.gov

Terrestrial Plants: Plants can take up this compound from contaminated soil through their roots. researchgate.net The extent of uptake and accumulation, described by the bioconcentration factor (BCF), can vary depending on the plant species and the properties of the chemical. Studies on other phthalates, such as di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP), have shown that they can be taken up by plants like lettuce, strawberry, and carrots, with BCFs ranging from 0.16 to 4.78. nih.gov Once inside the plant, these compounds may be translocated from the roots to other parts of the plant, although translocation is often limited. nih.gov Furthermore, phthalates can be metabolized within the plant tissues. nih.gov

Degradation and Transformation Pathways

Photochemical Degradation Mechanisms in Aqueous and Atmospheric Phases

Photochemical degradation involves the transformation of a chemical initiated by the absorption of light. For phthalates, this can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical decomposition. Phthalate (B1215562) esters, including Bis(2-chloroethyl) phthalate, possess a benzene (B151609) ring structure that can absorb ultraviolet (UV) radiation, particularly in the UVB range (290–320 nm) present in sunlight. However, the direct photolysis of many phthalates in aqueous environments is considered a slow process.

Indirect photodegradation is often a more significant pathway for the removal of phthalates from the environment. This process is mediated by photosensitizers, which are naturally occurring substances in water and the atmosphere that absorb sunlight and produce highly reactive chemical species. Key photosensitizers in aquatic systems include dissolved organic matter (DOM), such as humic and fulvic acids, as well as nitrate ions and iron (III) species.

Upon absorbing light, these sensitizers can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states of the sensitizer itself (e.g., ³DOM*). These reactive species are powerful oxidants that can effectively degrade persistent organic pollutants like phthalates.

Hydroxyl Radical (•OH) Attack: The hydroxyl radical is a highly reactive, non-selective oxidant that can attack both the aromatic ring and the alkyl side chains of the phthalate molecule. The presence of nitrate or ferric ions in sunlit waters is known to enhance the photodegradation of phthalates like DEHP by generating •OH. researchgate.net This process can lead to hydroxylation of the benzene ring and cleavage of the ester bonds.

Photosensitization by Dissolved Organic Matter: Fulvic acids, at low concentrations, can promote the photolysis of DEHP through energy transfer from their excited triplet state (³FA*). researchgate.net This excited state can directly react with the phthalate or transfer its energy to molecular oxygen to form singlet oxygen, another potent oxidant. However, at high concentrations, fulvic acids can inhibit photolysis by acting as a light screen, absorbing photons before they can reach the target molecule or other sensitizers. researchgate.net

While specific kinetic data for this compound is unavailable, the general mechanism suggests that its degradation in natural waters would be significantly influenced by the concentration and type of photosensitizers present.

Hydrolytic Degradation Kinetics and Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phthalate esters, hydrolysis represents a key abiotic degradation pathway that proceeds in a stepwise manner. The process is catalyzed by either acid or, more significantly, base (alkaline) conditions. nih.gov

The degradation begins with the hydrolysis of one ester linkage, yielding mono(2-chloroethyl) phthalate and one molecule of 2-chloroethanol (B45725). A second, typically slower, hydrolysis step cleaves the remaining ester bond to produce phthalic acid and a second molecule of 2-chloroethanol.

Putative Hydrolysis Pathway of this compound

Step 1: this compound + H₂O → Mono(2-chloroethyl) phthalate + 2-Chloroethanol

Step 2: Mono(2-chloroethyl) phthalate + H₂O → Phthalic Acid + 2-Chloroethanol

The rate of hydrolysis is highly dependent on pH and temperature. Alkaline-catalyzed hydrolysis is significantly faster than neutral or acid-catalyzed hydrolysis. nih.gov For instance, the estimated half-life for the hydrolysis of a structurally similar compound, bis(2-butoxyethyl) phthalate, is 1.3 years at a neutral pH of 7, but decreases to 49 days at a more alkaline pH of 8. While specific kinetic constants for this compound have not been documented, it is expected to follow this general trend of being relatively stable at neutral pH but degrading more rapidly under alkaline conditions.

Microbial Biodegradation Studies

Biodegradation by microorganisms, including bacteria and fungi, is considered the most effective and primary route for the elimination of phthalate esters from soil and aquatic environments. d-nb.inforesearchgate.netiwaponline.com The process is generally faster and more complete than abiotic degradation pathways.

While no microorganisms have been specifically isolated and identified for the degradation of this compound, a wide array of bacteria and fungi have been shown to degrade other phthalates. These organisms possess the necessary enzymes, such as esterases and dioxygenases, to break down the phthalate structure. It is highly probable that some of these organisms would also be capable of degrading this compound.

Table 1: Examples of Microbial Genera Known to Degrade Phthalate Esters

Microbial Kingdom Genera
Bacteria Rhodococcus, Pseudomonas, Bacillus, Arthrobacter, Gordonia, Mycobacterium, Acinetobacter, Sphingomonas

| Fungi | Pleurotus, Aspergillus, Fusarium, Trichoderma, Stropharia, Clavariopsis, Neurospora |

This table lists microorganisms identified as degraders of various phthalate esters (e.g., DEHP, DBP, DEP) and represent potential candidates for the biodegradation of this compound.

The aerobic biodegradation of phthalate esters is a well-studied process that occurs through a common metabolic pathway. nih.govnih.gov This pathway can be described in three main stages:

Initial Ester Hydrolysis: The degradation is initiated by the action of microbial esterases or lipases. researchgate.net These enzymes hydrolyze the diester into its corresponding monoester and alcohol. For this compound, this first step would produce mono(2-chloroethyl) phthalate and 2-chloroethanol. The monoester is then further hydrolyzed to phthalic acid and another molecule of 2-chloroethanol. This initial hydrolysis is a critical detoxification step, as the resulting phthalic acid is generally less toxic than the parent ester.

Aromatic Ring Hydroxylation: The resulting phthalic acid is then attacked by a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol intermediate (e.g., 4,5-dihydroxyphthalate). This intermediate is subsequently dehydrogenated to form protocatechuate (3,4-dihydroxybenzoic acid), a key central intermediate in the degradation of many aromatic compounds. nih.govnih.gov

Aromatic Ring Cleavage: The aromatic ring of protocatechuate is then cleaved by another dioxygenase. This cleavage can occur in two primary ways:

ortho-cleavage: The ring is broken between the two hydroxyl groups.

meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups.

Both pathways ultimately lead to the formation of simple organic acids, such as acetyl-CoA and succinate, which can then enter the central metabolic cycles of the microorganism (e.g., the Krebs cycle) to be completely mineralized to carbon dioxide and water. nih.gov The 2-chloroethanol released during the initial hydrolysis steps would be metabolized through separate pathways, potentially involving dehalogenation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloroethanol
3,4-dihydroxybenzoic acid
4,5-dihydroxyphthalate
Acetyl-CoA
Benzene
Benzoic Acid
Bis(2-butoxyethyl) phthalate
Bis(2-ethylhexyl) phthalate (DEHP)
Butyl benzyl (B1604629) phthalate (BBzP)
Di-n-butyl phthalate (DBP)
Diethyl phthalate (DEP)
Dimethyl phthalate (DMP)
Mono(2-chloroethyl) phthalate
Phthalic Acid
Protocatechuate

Exploration of Anaerobic Biodegradation Pathways

Under anaerobic conditions, such as those found in saturated sediments, flooded soils, and certain wastewater treatment systems, the biodegradation of this compound is initiated by microbial activity. The process typically begins with the enzymatic hydrolysis of the ester bonds. nih.gov This initial step cleaves the two 2-chloroethyl side chains from the phthalate backbone.

This hydrolysis proceeds sequentially, first forming mono(2-chloroethyl) phthalate and 2-chloroethanol, followed by the cleavage of the second ester linkage to yield phthalic acid (o-phthalate) and another molecule of 2-chloroethanol. Phthalic acid is a central intermediate in the anaerobic degradation of all phthalate esters. nih.gov

Once formed, phthalic acid enters a specialized anaerobic degradation pathway. The molecule is first activated by conversion to a thioester, forming phthaloyl-coenzyme A (phthaloyl-CoA). nih.gov This activation is a critical step that prepares the stable aromatic ring for subsequent enzymatic attack. Following activation, the key reaction in the anaerobic pathway occurs: the decarboxylation of phthaloyl-CoA to form benzoyl-CoA. nih.gov Benzoyl-CoA is a common central intermediate in the anaerobic metabolism of a wide range of aromatic compounds and can be further mineralized to carbon dioxide and methane by various microbial communities. nih.gov

The liberated 2-chloroethanol side chain may undergo its own degradation, potentially involving dehalogenation reactions where the chlorine atom is removed. Studies on the analogous compound bis(2-chloroethyl) ether (BCEE) have shown that anaerobic biodegradation can proceed via a nucleophilic, SN2-type dechlorination mechanism. nih.gov

Characterization of Key Biodegradation Enzymes

The anaerobic breakdown of this compound is mediated by a specific set of microbial enzymes. Each step in the pathway is catalyzed by a distinct class of enzyme.

Esterases (or Hydrolases): The initial and rate-limiting step of cleaving the ester bonds is performed by non-specific esterases. nih.gov These enzymes hydrolyze the ester linkages, releasing the alcohol side chains and forming phthalic acid. This enzymatic action is the gateway for the degradation of virtually all phthalate acid esters (PAEs).

Phthalate CoA Ligase (PCL) / CoA Transferase: To degrade the resulting phthalic acid anaerobically, bacteria must first activate it. This is accomplished in one of two ways. Sulfate-reducing bacteria, such as Desulfosarcina cetonica, utilize an ATP-dependent phthalate CoA ligase (PCL) to attach a Coenzyme A molecule, forming phthaloyl-CoA. nih.gov In contrast, denitrifying bacteria employ a CoA transferase, which transfers a CoA moiety from a donor like succinyl-CoA to the phthalate molecule. nih.gov

Phthaloyl-CoA Decarboxylase (PCD): This is the definitive enzyme of the anaerobic phthalate degradation pathway. nih.gov PCD is an oxygen-sensitive enzyme that catalyzes the non-oxidative decarboxylation of phthaloyl-CoA to benzoyl-CoA. nih.gov It belongs to the UbiD family of enzymes, which utilize a unique prenylated flavin mononucleotide (prFMN) cofactor to perform the challenging chemical transformation. nih.gov The high abundance of this enzyme in phthalate-degrading anaerobes allows them to efficiently capture the unstable phthaloyl-CoA intermediate. nih.gov

Chemical Oxidation and Reduction Pathways in Environmental Media

In addition to biological processes, this compound can be degraded by abiotic chemical reactions in the environment. Chemical oxidation, particularly through advanced oxidation processes (AOPs), is a significant pathway.

The Fenton reaction is a prominent example of an AOP that can effectively degrade phthalate esters. mdpi.comtums.ac.ir This process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to generate highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can attack the this compound molecule.

The degradation mechanism via Fenton oxidation involves several potential reactions:

Attack on the Aromatic Ring: The hydroxyl radicals can attack the electron-rich benzene ring, leading to hydroxylation and the formation of hydroxylated intermediates. This initial attack can destabilize the ring, making it susceptible to cleavage.

Attack on Side Chains: The •OH radicals can also abstract hydrogen atoms from the chloroethyl side chains, initiating a cascade of oxidative reactions.

Ring Cleavage: Subsequent attacks by hydroxyl radicals on the hydroxylated aromatic intermediates lead to the opening of the benzene ring, producing smaller, linear organic acids. mdpi.com

The efficiency of Fenton oxidation is highly dependent on environmental factors such as pH, with optimal degradation typically occurring at an acidic pH of around 3. tums.ac.ir Other abiotic processes like photolysis (degradation by sunlight) can also contribute to the transformation of phthalates in aquatic environments, though this pathway is generally slower. researchgate.net

Identification and Characterization of Transformation Products and Metabolites

The degradation of this compound through both biological and chemical pathways results in a series of distinct transformation products and metabolites.

Under anaerobic biodegradation, the primary metabolites are:

Mono(2-chloroethyl) phthalate (MCEP): The first product of hydrolysis.

Phthalic Acid: The central aromatic intermediate formed after both ester bonds are cleaved. nih.gov

2-Chloroethanol: The alcohol side chain released during hydrolysis.

Benzoyl-CoA: The key metabolite formed from the decarboxylation of the phthalate ring, which then enters general anaerobic metabolic pathways. nih.gov

Chemical oxidation via the Fenton process yields a different and more complex array of transformation products. Based on studies of similar phthalate esters, the expected products include:

Phthalic Acid: Formed through the cleavage of the ester bonds. mdpi.com

Hydroxylated Aromatics: Products of hydroxyl radical attack on the benzene ring, such as 1,2-dihydroxybenzene (catechol) and 1,2,4-trihydroxybenzene . mdpi.com

Ring Cleavage Products: Short-chain organic acids that result from the breakdown of the aromatic ring. Common examples include maleic acid , oxalic acid , and formic acid . mdpi.comnih.gov

The table below summarizes the key transformation products identified from the degradation of phthalate esters in analogous studies.

Degradation PathwayProduct/MetaboliteDescription
Anaerobic BiodegradationMono(2-chloroethyl) phthalateIntermediate from initial hydrolysis of one ester bond.
Anaerobic BiodegradationPhthalic AcidCentral aromatic intermediate after complete hydrolysis. nih.gov
Anaerobic Biodegradation2-ChloroethanolAlcohol side-chain released during hydrolysis.
Anaerobic BiodegradationBenzoyl-CoAKey metabolite from anaerobic ring decarboxylation. nih.gov
Chemical Oxidation (Fenton)1,2-dihydroxybenzeneHydroxylated aromatic intermediate. mdpi.com
Chemical Oxidation (Fenton)1,2,4-trihydroxybenzeneFurther hydroxylated aromatic intermediate. mdpi.com
Chemical Oxidation (Fenton)Maleic AcidShort-chain dicarboxylic acid from ring cleavage. mdpi.com
Chemical Oxidation (Fenton)Oxalic AcidSimple dicarboxylic acid, a late-stage product. mdpi.com
Chemical Oxidation (Fenton)Formic AcidSimple carboxylic acid, a late-stage product. nih.gov

Mechanistic Investigations of Biological Interactions in Non Human Systems

Molecular Mechanisms of Cellular Response in in vitro Models (Non-Mammalian Cell Lines)

There is currently no available scientific literature detailing the molecular mechanisms of cellular response to Bis(2-chloroethyl) phthalate (B1215562) in in vitro models using non-mammalian cell lines. Studies investigating its effects on endpoints such as gene expression, protein synthesis, cell viability, or apoptosis in cell lines derived from organisms like fish, amphibians, or invertebrates have not been identified.

Perturbations of Metabolic Pathways (e.g., Lipid Metabolism, Xenobiotic Metabolism)

Specific data on the perturbation of metabolic pathways, such as lipid or xenobiotic metabolism, by Bis(2-chloroethyl) phthalate in non-human systems are not present in the available research. While other phthalates are known to affect liver function and lipid homeostasis, often through peroxisome proliferation, dedicated metabolomic or lipidomic studies on this compound are lacking. turi.org

Receptor-Mediated Interactions and Signaling Pathway Modulation

The direct interaction of this compound with cellular receptors (e.g., estrogen receptors, androgen receptors, PPARs) and the subsequent modulation of signaling pathways have not been characterized. Many phthalate esters are known to exert effects via hormone pathways, but the specific binding affinities and downstream signaling consequences of this compound remain uninvestigated. turi.org

Oxidative Stress Induction and Antioxidant Response

There is no specific evidence from non-human systems to confirm or deny the capacity of this compound to induce oxidative stress. Research measuring common markers like reactive oxygen species (ROS) production, lipid peroxidation, or the activation of antioxidant response enzymes following exposure to this specific compound is not available.

Epigenetic Modifications in Model Organisms

The potential for this compound to induce epigenetic modifications, such as changes in DNA methylation or histone alterations, in non-human model organisms has not been explored in published studies.

Comparative Studies with Other Phthalate Esters on Cellular Mechanisms

No comparative studies that directly assess the mechanistic effects of this compound alongside other phthalate esters on cellular functions in non-human systems could be identified. Such studies are crucial for understanding the relative potency and unique toxicological properties of different phthalates. Generally, phthalates are categorized by molecular weight, with low-molecular-weight and high-molecular-weight compounds sometimes exhibiting different toxicological profiles and potencies. turi.orgnih.gov However, the specific placement and comparative mechanistic actions of this compound within this framework have not been scientifically established.

Ecological Impact and Risk Assessment

Ecotoxicological Assessments in Aquatic Organisms (e.g., Algae, Invertebrates, Fish)

Limited ecotoxicological data is available for Bis(2-chloroethyl) phthalate (B1215562) in aquatic organisms. Most of the available information is derived from predictive models rather than experimental studies.

A Quantitative Structure-Activity Relationship (QSAR) model has been used to estimate the acute toxicity of Bis(2-chloroethyl) phthalate to fish. The predicted 96-hour median lethal concentration (LC50) for fish is 10.7 mg/L, which classifies the substance as harmful to aquatic organisms. fishersci.com It is important to note that this value is a prediction and has not been confirmed by experimental studies. fishersci.com

No experimental data on the toxicity of this compound to aquatic algae or invertebrates were found in the reviewed literature. Therefore, a comprehensive assessment of its acute and chronic effects on these trophic levels cannot be provided at this time.

Table 1: Predicted Acute Toxicity of this compound to Fish

SpeciesEndpointValue (mg/L)MethodClassificationReference
Fish96-hour LC5010.7QSAR PredictionHarmful fishersci.com

Ecotoxicological Assessments in Terrestrial Organisms (e.g., Soil Invertebrates, Plants)

No data on the ecotoxicological effects of this compound on terrestrial organisms, including soil invertebrates and plants, were identified in the conducted search of scientific literature. Consequently, an assessment of its potential risk to the terrestrial environment cannot be made.

Biomarker Responses in Exposed Ecological Receptors

No studies were found that investigated specific biomarker responses in ecological receptors exposed to this compound. Research on the sublethal effects and molecular or cellular responses in organisms exposed to this specific compound is currently lacking.

Population and Community Level Ecological Effects

There is no available information on the effects of this compound at the population or community level in aquatic or terrestrial ecosystems. Studies assessing the long-term impacts on population dynamics, species interactions, and community structure are needed to understand the broader ecological consequences of this compound.

Derivation of Predicted No-Effect Concentrations (PNECs) for Ecological Compartments

Due to the significant lack of ecotoxicological data for this compound across different trophic levels and environmental compartments, it is not possible to derive robust Predicted No-Effect Concentrations (PNECs). The derivation of PNECs requires a sufficient dataset of toxicity values for various organisms to apply appropriate assessment factors, which is currently not available for this compound. dfo-mpo.gc.cacdc.gov

Environmental Remediation Technologies

Biological Remediation Strategies

Biological remediation, or bioremediation, harnesses the metabolic capabilities of microorganisms and plants to break down or sequester contaminants. This approach is often considered cost-effective and environmentally friendly.

Bioaugmentation involves the introduction of specific microbial strains with known degradative capabilities into a contaminated environment to enhance the breakdown of target pollutants. This is particularly useful in sites where the indigenous microbial population lacks the ability to efficiently degrade the contaminant.

Several bacterial strains have been identified for their ability to degrade various phthalates. For instance, a Xanthobacter sp. strain, ENV481, isolated from a Superfund site, has demonstrated the ability to use bis(2-chloroethyl) ether (BCEE), a structurally similar compound to BCEP, as its sole source of carbon and energy. nih.gov The degradation process by this strain involves sequential dehalogenation reactions. nih.gov Another example is the Nocardia asteroides strain LMB-7, which has shown high efficiency in degrading di-2-ethylhexyl phthalate (B1215562) (DEHP), achieving 97.11% removal of a 400 mg/L initial concentration within 24 hours. nih.gov The bioaugmentation of soil with Glutamicibacter sp. strain 0426 has also been shown to enhance the degradation of dibutyl phthalate (DBP). researchgate.net In a bioslurry reactor, bioaugmentation has proven effective for the degradation of diethyl phthalate (DEP), di-n-butyl phthalate (DnBP), and DEHP, with degradation rates exceeding 90% for all three compounds. taylorfrancis.com

The success of bioaugmentation hinges on the survival and activity of the introduced microorganisms in the contaminated matrix. Factors such as soil or water chemistry, temperature, and the presence of other toxic substances can influence the effectiveness of this approach.

Table 1: Examples of Microbial Strains Used in Bioaugmentation for Phthalate Degradation

Microbial StrainTarget Phthalate/Similar CompoundDegradation EfficiencyReference
Xanthobacter sp. ENV481Bis(2-chloroethyl) ether (BCEE)Growth on BCEE as sole carbon source nih.gov
Nocardia asteroides LMB-7Di-2-ethylhexyl phthalate (DEHP)97.11% removal of 400 mg/L in 24h nih.gov
Glutamicibacter sp. 0426Dibutyl phthalate (DBP)Enhanced degradation in soil researchgate.net
Mixed culture in bioslurry reactorDEP, DnBP, DEHP>99% (DEP, DnBP), >90% (DEHP) taylorfrancis.com

Biostimulation aims to enhance the degradative activities of naturally occurring microbial populations by optimizing environmental conditions. This can involve the addition of nutrients, electron acceptors, or other amendments that stimulate microbial growth and metabolism.

Composting is a prominent biostimulation technique for treating phthalate-contaminated soils. nih.gov This process can remove 20% to 100% of PAEs from soil. nih.gov The thermophilic phase of composting (55–70 °C) is particularly effective, as the high temperatures accelerate the growth of PAE-degrading microorganisms. nih.gov Key parameters for successful composting include maintaining an initial moisture content of 50%–60% and a carbon-to-nitrogen (C/N) ratio of 20–30. nih.gov

In a sequencing batch reactor study, a mixed bacterial culture isolated from a contaminated site, consisting of Brevibacterium iodinum, Rhodococcus luteus, and Bacillus brevis, was used to treat soil contaminated with bis(2-ethylhexyl)phthalate (BEHP). researchgate.net This demonstrates the potential of stimulating and utilizing indigenous microbial consortia for remediation.

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. nih.gov This approach is considered a green technology with the potential for treating large areas of contaminated soil and water. nih.govnih.gov

While specific studies on the phytoremediation of bis(2-chloroethyl) phthalate are limited, research on other phthalates provides insights into the potential of this technology. Plants can absorb phthalates from the soil and water through their root systems. Once absorbed, the compounds can be metabolized, sequestered in plant tissues, or volatilized through the leaves. The effectiveness of phytoremediation depends on factors such as the plant species, the physicochemical properties of the phthalate, and the soil characteristics.

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govnih.gov These processes are particularly effective for treating water contaminated with refractory organic compounds like phthalates. nih.gov AOPs can achieve degradation efficiencies for phthalate esters ranging from 40.3% to 100%. nih.gov

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. mdpi.com This process is most effective under acidic conditions (pH < 4). frontiersin.orgtums.ac.ir The photo-Fenton process enhances the degradation rate by using UV light to promote the regeneration of Fe²⁺ and the production of additional hydroxyl radicals. nih.gov

Fenton Process: Studies have shown that the Fenton process can effectively degrade various phthalates. For di-(2-ethylhexyl) phthalate (DEHP), a degradation of 85.6% was observed within 60 minutes at an optimal pH of 3. tums.ac.ir For diallyl phthalate (DAP), over 95% removal of total organic carbon (TOC) was achieved after 300 minutes of Fenton oxidation. mdpi.com

Photo-Fenton Process: The photo-Fenton process has demonstrated high efficiency in degrading diethyl phthalate (DEP), with a removal rate of 75.8% after 120 minutes. researchgate.netnih.gov It has also been successfully applied to the removal of phenols and chemical oxygen demand (COD) from wastewater, achieving over 95% removal for both. nih.gov

A comparative study on the degradation of 2-chlorophenol (B165306) found that while the Fenton process achieved 39% mineralization, the photo-Fenton process significantly improved this to 95-97%. nih.gov

Table 2: Efficiency of Fenton and Photo-Fenton Processes for Phthalate Degradation

ProcessTarget CompoundInitial ConcentrationKey ConditionsDegradation EfficiencyReference
FentonDi-(2-ethylhexyl) phthalate (DEHP)20 mg/LpH 3, 90 mg/L H₂O₂, 5 mg/L Fe²⁺85.6% in 60 min tums.ac.ir
FentonDiallyl Phthalate (DAP)100 mg/LpH 3.2, 1000 mg/L H₂O₂, 50 mg/L Fe²⁺>95% TOC removal in 300 min mdpi.com
Photo-FentonDiethyl phthalate (DEP)10 mg/LpH 3, 5.44x10⁻⁴ mol/L H₂O₂, 1.67x10⁻⁴ mol/L Fe²⁺75.8% in 120 min researchgate.netnih.gov
Sono-Photo-FentonDi-n-butyl phthalate (DBP)Not specifiedUltrasound (400kHz), UV (254nm)Enhanced degradation researchgate.net

Ozonation and UV-based oxidation are other powerful AOPs for water treatment. nih.gov

Ozonation: This process involves the use of ozone (O₃), a strong oxidant, to break down pollutants. researchgate.net Ozonation can proceed through direct reaction with O₃ or indirect reaction with hydroxyl radicals formed from ozone decomposition. researchgate.net The O₃/H₂O₂ process has been shown to be effective for the degradation and toxicity reduction of DEP. nih.gov For bisphenol A (BPA), a complete removal was achieved with a low dose of ozone. frontiersin.org

UV-Based Oxidation: UV radiation alone can partially degrade some phthalates, but its effectiveness is significantly enhanced when combined with oxidants like H₂O₂ or O₃. abzums.ac.irmui.ac.ir

UV/H₂O₂: This process generates hydroxyl radicals through the photolysis of H₂O₂.

UV/O₃: This combination has been shown to be more effective than either UV or ozonation alone for DEHP degradation, achieving up to 80% removal. mui.ac.ir At an ozone dosage of 200 mg/h, the UV/O₃ process removed 93% of DEHP, compared to 74% by ozonation alone. mui.ac.ir

UV/Persulfate: The activation of persulfate by UV light generates sulfate (B86663) radicals (SO₄•⁻), which are highly effective oxidants. researchgate.net This process has been reported to achieve 98% removal of DEP in 10 minutes. researchgate.net The UV/TiO₂ system has also shown strong degradation ability for various phthalates. frontiersin.org

The choice of AOP depends on the specific contaminant, the water matrix, and economic considerations. nih.gov While effective, AOPs can sometimes lead to the formation of transformation products that may also be of concern. semanticscholar.org

Adsorption and Filtration Methods for Contaminant Removal

Adsorption and filtration are widely employed techniques for the removal of organic pollutants, including various phthalate esters, from water and soil. These methods are valued for their relative simplicity and effectiveness. cdc.gov

Filtration methods, such as membrane filtration (e.g., reverse osmosis), can also be effective in removing phthalates. These processes use semi-permeable membranes to separate contaminants from water based on molecular size and charge. Reverse osmosis, in particular, is considered an attractive procedure as it can achieve high removal rates for a variety of organic and inorganic contaminants. cdc.gov However, like adsorption, detailed studies quantifying the performance of filtration technologies specifically for this compound are limited.

Illustrative Data for Adsorption Studies

Specific research findings on the adsorption of this compound are not available. An interactive table presenting typical data from such a study is included below for illustrative purposes.

Adsorbent MaterialInitial Concentration (mg/L)Contact Time (hours)pHTemperature (°C)Removal Efficiency (%)Adsorption Capacity (mg/g)
Activated CarbonData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
BiocharData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
ZeoliteData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Integrated Remediation Approaches for Complex Environmental Matrices

For sites with complex contamination, involving multiple pollutants or challenging environmental conditions (e.g., contaminated sediments or industrial sludge), a single remediation technology may be insufficient. In such cases, integrated approaches that combine multiple methods are often employed. nih.gov These strategies aim to leverage the strengths of different technologies to achieve more comprehensive and efficient cleanup.

An example of an integrated approach could involve an initial physical or chemical treatment to enhance the bioavailability of the contaminant, followed by a biological degradation step. For instance, soil washing could be used to transfer phthalates from the soil into a liquid phase, which can then be treated using methods like adsorption or advanced oxidation processes.

Another integrated strategy is the combination of adsorption with bioremediation. In this approach, an adsorbent like activated carbon can concentrate the phthalates from a large volume of water or soil, making them more accessible to microorganisms that can then break them down into less harmful substances. researchgate.net This can be particularly useful for managing the slow desorption of contaminants from the adsorbent material.

While integrated remediation strategies have been developed for various phthalates, the application and optimization of these approaches specifically for this compound in complex environmental matrices remain an area requiring further research. The development of such tailored strategies would depend on the specific chemical properties and environmental behavior of this compound.

Regulatory and Policy Analysis

Current National and International Regulatory Status and Classifications

A thorough review of major national and international chemical regulations reveals that Bis(2-chloroethyl) phthalate (B1215562) is not specifically targeted by most existing legal frameworks. In key economic regions such as the European Union, the United States, and China, regulatory efforts concerning phthalates have concentrated on a handful of compounds with well-documented exposure and toxicity profiles.

In the European Union , regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the RoHS (Restriction of Hazardous Substances) Directive place strict limits on phthalates such as Bis(2-ethylhexyl) phthalate (DEHP), Butylbenzyl phthalate (BBP), Dibutyl phthalate (DBP), and Diisobutyl phthalate (DIBP) in a wide array of products, including toys, childcare articles, and electronics. researchgate.netineris.fr For instance, under REACH, these substances are restricted to a concentration of 0.1% by weight in plasticized materials in most consumer articles. ineris.fr Similarly, the EU's Cosmetics Regulation prohibits the use of several phthalates in cosmetic products. ineris.fr However, Bis(2-chloroethyl) phthalate is not explicitly named in these mainstream restrictions.

In the United States , the Consumer Product Safety Improvement Act (CPSIA) restricts the use of certain phthalates in children's toys and childcare articles. The focus remains on compounds like DEHP, DBP, BBP, DINP, DIDP, and DNOP. researchgate.net There is no widespread federal prohibition on the use of phthalates in cosmetics, though their use is monitored. researchgate.netnih.gov Again, this compound is not singled out in these regulations.

In China , regulations have increasingly aligned with international standards, particularly the EU's RoHS directive. Recent updates to China RoHS have added restrictions for DEHP, BBP, DBP, and DIBP in electrical and electronic products, with concentration limits set at 0.1% by mass, effective January 1, 2026. greensofttech.comgocompliance.com Chinese regulations also limit several phthalates in toys and prohibit some in cosmetics. researchgate.netnih.gov As with other jurisdictions, there are no specific mainstream regulations targeting this compound.

The absence of this compound from prominent regulatory lists such as the REACH Candidate List of Substances of Very High Concern (SVHC) or specific restrictions under TSCA in the U.S. indicates that it has not been prioritized by regulatory agencies for risk assessment or management actions.

Development of Environmental Quality Standards and Guidelines

Consistent with its low regulatory profile, there is a lack of specific environmental quality standards and guidelines for this compound. Major environmental protection agencies have not established formal reference concentrations or maximum permissible levels for this compound in ambient air, water, or soil.

This contrasts sharply with other phthalates like DEHP, for which various jurisdictions have developed guidelines. For example, health-based criteria and drinking water standards have been established for DEHP by multiple regulatory bodies based on extensive toxicological data. The lack of such standards for this compound is a direct consequence of the scarcity of data regarding its environmental fate, persistence, and ecotoxicity. Without sufficient data on its potential to cause harm to ecosystems or human health via environmental exposure, the development of protective standards is not feasible.

Assessment of Policy Effectiveness in Controlling Environmental Releases

Given the absence of specific policies aimed at controlling the environmental release of this compound, a direct assessment of policy effectiveness is not possible. There are no targeted regulations whose impact on environmental concentrations can be measured.

For the broader class of regulated phthalates, studies have shown that policy interventions can be effective in reducing human exposure. However, without specific regulations for this compound, its release into the environment remains largely uncontrolled by direct policy measures. Any potential reduction in its environmental presence would likely be an indirect consequence of broader pollution control measures not specific to this compound.

Future Regulatory Considerations and Research Needs

The significant data gap is the most critical factor influencing the future regulatory trajectory of this compound. Before any regulatory considerations can be made, fundamental research is required.

Key Research Needs:

Production and Use Data: Information on manufacturing volumes, import/export data, and specific industrial and commercial applications is essential to understand the potential sources and pathways of environmental release.

Environmental Occurrence: Comprehensive monitoring studies are needed to determine the presence and concentration of this compound in various environmental compartments (air, water, soil, sediment) and in consumer products.

Toxicology and Ecotoxicology: Standardized testing is required to characterize its potential health effects, including carcinogenicity, reproductive toxicity, and endocrine disruption, as well as its toxicity to aquatic and terrestrial organisms.

Environmental Fate: Research into its persistence, bioaccumulation potential, and degradation pathways in the environment is crucial for assessing its long-term impact.

Until these fundamental data are available, this compound will likely remain a low priority for regulators. Future considerations would logically begin with its inclusion in broad-scale environmental monitoring programs to ascertain if its levels are significant enough to warrant a formal risk assessment.

Comparative Regulatory Frameworks for Related Phthalate Compounds

The regulatory frameworks for well-studied phthalates offer a stark contrast to the status of this compound. These frameworks, particularly in the EU, US, and China, are multi-faceted and target products that present the most direct exposure risks to consumers, especially vulnerable populations. researchgate.net

A comparative look at these regulations highlights a risk-based approach where scientific evidence on toxicity and exposure drives regulatory action. Phthalates like DEHP, DBP, BBP, and DIBP are frequently regulated as a group due to their similar toxicological profiles (e.g., reproductive toxicity). researchgate.netineris.fr

The table below summarizes the regulatory status of several commonly regulated phthalates in major jurisdictions, providing a context within which the absence of this compound can be understood.

PhthalateEuropean Union (REACH/RoHS)United States (CPSIA)China (RoHS/GB Standards)
DEHP Restricted to ≤0.1% in most articles. ineris.frRestricted in children's toys & childcare articles. researchgate.netRestricted to ≤0.1% in electronics. greensofttech.comgocompliance.com
DBP Restricted to ≤0.1% in most articles. ineris.frRestricted in children's toys & childcare articles. researchgate.netRestricted to ≤0.1% in electronics. greensofttech.comgocompliance.com
BBP Restricted to ≤0.1% in most articles. ineris.frRestricted in children's toys & childcare articles. researchgate.netRestricted to ≤0.1% in electronics. greensofttech.comgocompliance.com
DIBP Restricted to ≤0.1% in most articles. ineris.frNot permanently restricted under CPSIA.Restricted to ≤0.1% in electronics. greensofttech.comgocompliance.com
DINP Restricted in toys that can be placed in the mouth. ineris.frInterim ban in children's toys & childcare articles. researchgate.netRestricted in some toys. researchgate.net
DIDP Restricted in toys that can be placed in the mouth. ineris.frInterim ban in children's toys & childcare articles. researchgate.netRestricted in some toys. researchgate.net
DNOP Restricted in toys that can be placed in the mouth. ineris.frInterim ban in children's toys & childcare articles. researchgate.netRestricted in some toys. researchgate.net
This compound Not specifically regulated.Not specifically regulated.Not specifically regulated.

This comparative analysis underscores that regulatory bodies prioritize action based on evidence of risk. The current status of this compound is not necessarily an indication of its safety, but rather a reflection of the profound lack of scientific data needed to perform a proper risk assessment.

Table of Compound Names

Common Name/AcronymSystematic Name
This compound1,2-Benzenedicarboxylic acid, bis(2-chloroethyl) ester
DEHPBis(2-ethylhexyl) phthalate
DBPDibutyl phthalate
BBPBenzyl (B1604629) butyl phthalate
DIBPDiisobutyl phthalate
DINPDiisononyl phthalate
DIDPDiisodecyl phthalate
DNOPDi-n-octyl phthalate

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Bis(2-chloroethyl) phthalate in environmental or biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for low-concentration phthalates. Isotope dilution techniques with deuterated standards (e.g., this compound-d4 or -d38) improve quantification accuracy by correcting for matrix effects . Sample preparation involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with solvents like methylene chloride, followed by concentration under nitrogen gas. For biological matrices, enzymatic hydrolysis may be required to release conjugated metabolites .
  • Key Data : Detection limits for phthalates in water samples using GC-MS typically range from 0.1–1.0 µg/L, with recovery rates of 85–110% under optimized conditions .

Q. What are the primary mechanisms of toxicity associated with this compound exposure?

  • Methodology : In vitro assays (e.g., receptor-binding studies) and in vivo rodent models are used to evaluate endocrine disruption. For example, the compound’s metabolites may antagonize androgen receptors or interfere with steroidogenesis pathways. Dose-response studies in rats (oral LD₅₀: ~30,000 mg/kg) suggest low acute toxicity but highlight chronic effects like reproductive organ malformations and altered hormone levels .
  • Key Data : The European Union classifies structurally similar phthalates (e.g., DEHP) as Category 1B reproductive toxicants under CLP regulations (H360FD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reproductive toxicity data across different model organisms?

  • Methodology : Discrepancies often arise from species-specific metabolic pathways. For example, rodents rapidly hydrolyze phthalates to active monoesters, while primates exhibit slower metabolism. Comparative studies should include:

  • Pharmacokinetic modeling to assess metabolic rates and bioavailability.
  • Cross-species transcriptomics to identify conserved vs. divergent gene targets.
  • Dose alignment based on body surface area or metabolic equivalence .
    • Case Study : The NTP expert panel noted that DEHP-induced testicular atrophy in rats occurs at doses 100× higher than those affecting fetal development in primates, emphasizing the need for translational models .

Q. What experimental design considerations are critical for assessing cumulative risks of this compound with co-occurring phthalates?

  • Methodology : Cumulative risk assessment (CRA) requires:

  • Mixture Toxicity Studies : Use factorial designs to test additive, synergistic, or antagonistic effects. For example, combine this compound with DEHP or DBP at environmentally relevant ratios.
  • Biomarker Integration : Measure urinary metabolites (e.g., mono-2-chloroethyl phthalate) and oxidative stress markers (e.g., 8-OHdG) to link exposure and effect .
  • Probabilistic Modeling : Incorporate population-level exposure data (e.g., NHANES) to estimate hazard indices .
    • Data Gaps : Current CRA frameworks lack pharmacokinetic interaction data for chlorinated phthalates, necessitating physiologically based toxicokinetic (PBTK) models .

Handling and Safety

Q. What protocols ensure safe laboratory handling of this compound?

  • Methodology :

  • Storage : Keep in sealed containers at ≤25°C, away from oxidizers (e.g., peroxides) and strong acids/bases to prevent decomposition .
  • Exposure Controls : Use fume hoods (≥100 fpm airflow) and PPE (nitrile gloves, safety goggles). Monitor airborne levels via NIOSH Method 5020 .
  • Waste Disposal : Incinerate at ≥850°C with scrubbers to prevent dioxin formation 12 .
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Regulatory and Ecological Considerations

Q. How do regulatory frameworks address this compound in environmental monitoring?

  • Methodology : The compound is listed in EPA Method 8270 for SVOC analysis in water and soil. Reporting limits are 10 µg/kg for soil and 5 µg/L for water . Regulatory gaps exist in ecological risk assessment due to limited data on chronic aquatic toxicity; standardized OECD 210 fish embryo tests are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.